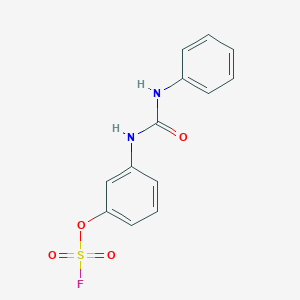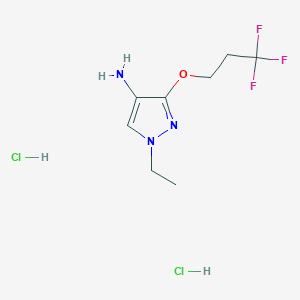
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride” is a chemical compound with the IUPAC name 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine dihydrochloride . It is a salt with two chloride ions .
Synthesis Analysis
An efficient one-pot synthesis method for 3-(polyfluoroalkyl)pyrazol-4-amines has been suggested . This method uses readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis
The molecular structure of similar compounds like 5-methyl-, 5-(thiophen-2-yl)-, 5-(4-methylphenyl)-, and 5-(pyridin-2-yl)-substituted 3-trifluoromethyl-1H-pyrazol-4-amines have been established by X-ray analysis .Chemical Reactions Analysis
The synthesis of 4-aminopyrazoles based on reduction of 4-nitro- or 4-nitrosopyrazoles has been described in the literature . The synthesis of fluorine-containing 4-aminopyrazoles includes several stages: the preparation of fluorine-containing pyrazoles from the corresponding diketones, nitration of the resulting pyrazoles, and the subsequent reduction of 4-nitropyrazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.66 . It has a complexity of 200 and a topological polar surface area of 53.1 . It has 16 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . It has 4 rotatable bonds .科学的研究の応用
Synthesis and Structural Analysis
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride is a compound that can be involved in various synthetic pathways, leading to the formation of different heterocyclic compounds. Research has demonstrated its utility in synthesizing novel compounds with potential biological activities. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, involved condensation reactions that highlight the reactivity of such molecules and their derivatives in creating trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones, with some showing promise as fluorescent molecules and potential herbicidal activity (Yan‐Chao Wu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of compounds related to 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride has been explored in various studies. These compounds can undergo different reactions, including acetylation, to yield acetylated products with distinct properties. Such reactions are not only crucial for understanding the chemical behavior of these compounds but also for exploring their potential applications in more complex chemical syntheses and the development of new materials or biological agents (Anna Kusakiewicz-Dawid et al., 2007).
Fluorescent Properties and Potential Applications
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and tetrazine derivatives has revealed novel fluorescent properties in some of these compounds. These findings suggest potential applications in fluorescence microscopy, imaging, and as fluorescent probes for biological studies. The enhanced fluorescence intensity compared to their methyl analogues indicates the significance of the trifluoromethyl group in modulating the photophysical properties of these molecules (Yan‐Chao Wu et al., 2006).
Herbicidal Activity
The exploration of trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones has also led to the identification of compounds with potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This discovery highlights the potential agricultural applications of these compounds as herbicides, offering a new avenue for the development of more effective and selective agrochemicals (Yan‐Chao Wu et al., 2006).
特性
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.2ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;;/h5H,2-4,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEFFMFSGSDCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2873860.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)
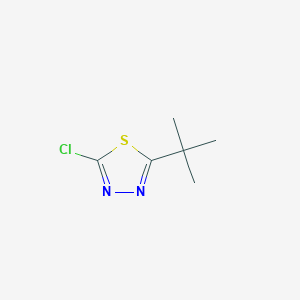


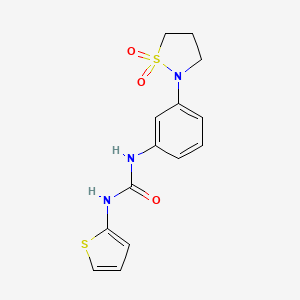
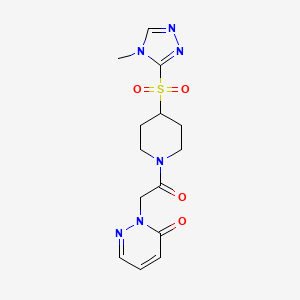
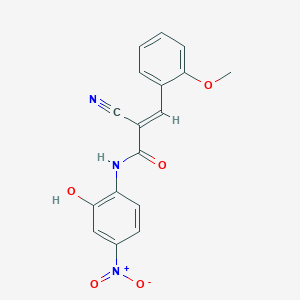

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)

